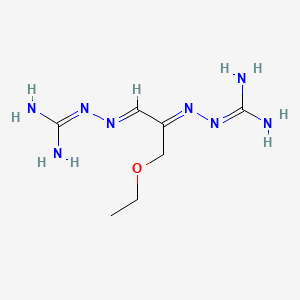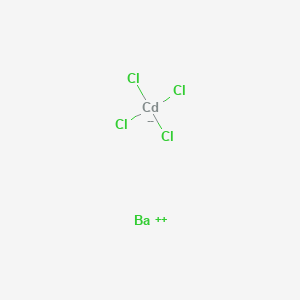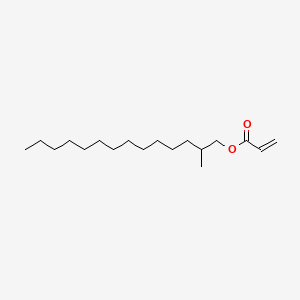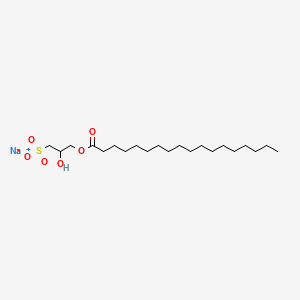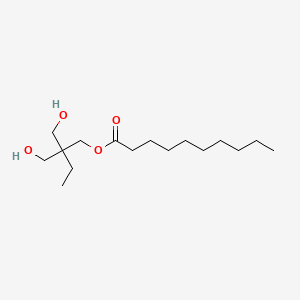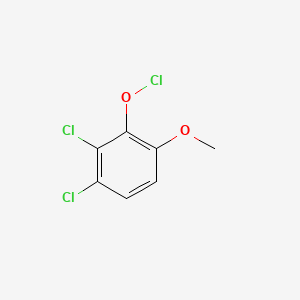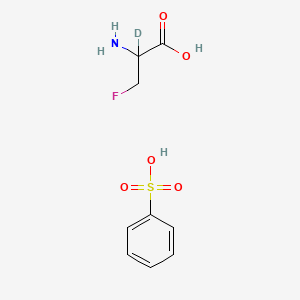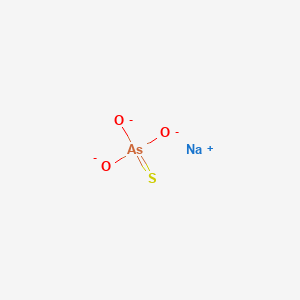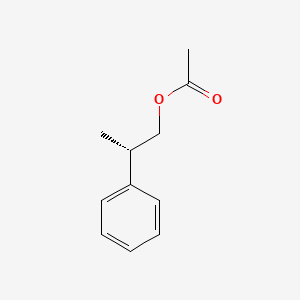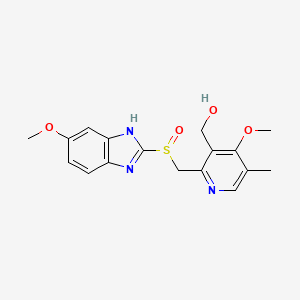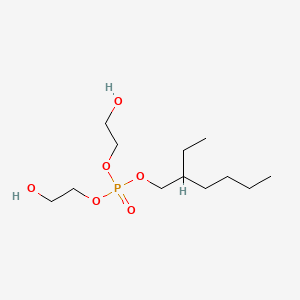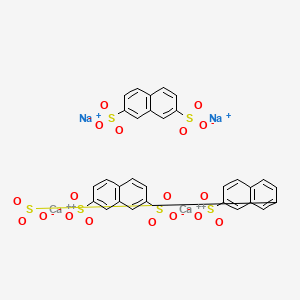
Ethanedial, trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a trimeric form of ethanedial (glyoxal) and is composed of three glyoxal molecules and two water molecules in a relatively stable configuration . This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanedial, trimer can be synthesized through the oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene . Anhydrous glyoxal can be prepared by heating solid glyoxal hydrate with phosphorus pentoxide and condensing the vapors in a cold trap . In the laboratory, glyoxal is often handled as a 40% aqueous solution, which can form a series of hydrates, including the trimeric form .
Industrial Production Methods
Commercially, glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid . The largest commercial source of glyoxal is BASF in Ludwigshafen, Germany, with a production capacity of around 60,000 tons per year .
Análisis De Reacciones Químicas
Types of Reactions
Ethanedial, trimer undergoes various chemical reactions, including:
Oxidation: Glyoxal can be oxidized to form glyoxylic acid and oxalic acid.
Reduction: Reduction of glyoxal can produce ethylene glycol.
Condensation: Glyoxal can undergo condensation reactions to form heterocyclic compounds such as imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and selenious acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Condensation: Acidic or basic conditions can facilitate condensation reactions.
Major Products
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Ethylene glycol.
Condensation: Imidazoles and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Ethanedial, trimer has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethanedial, trimer involves its reactive aldehyde groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to crosslink polymers and proteins, making it useful in applications such as polymer chemistry and histology . The molecular targets include amino groups in proteins and other nucleophilic sites in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Glyoxal: The monomeric form of ethanedial, with the formula OCHCHO.
Glyoxal dimer: A dimeric form of glyoxal, with the formula [(CHO)₂]₂·2H₂O.
Ethylene glycol hemiacetal: Another glyoxal equivalent, with the formula 1,4-dioxane-trans-2,3-diol.
Uniqueness
Ethanedial, trimer is unique due to its trimeric structure, which provides enhanced stability and reactivity compared to its monomeric and dimeric forms . This makes it particularly valuable as a crosslinking agent and in the synthesis of complex organic compounds .
Propiedades
Número CAS |
40094-65-3 |
|---|---|
Fórmula molecular |
C6H6O6 |
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
oxaldehyde |
InChI |
InChI=1S/3C2H2O2/c3*3-1-2-4/h3*1-2H |
Clave InChI |
XNGNMEKJNFIWRE-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C=O.C(=O)C=O.C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


